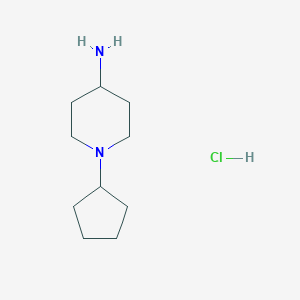

1-Cyclopentylpiperidin-4-amine hydrochloride

Descripción

1-Cyclopentylpiperidin-4-amine hydrochloride is a piperidine derivative characterized by a cyclopentyl substituent at the 1-position of the piperidine ring and an amine group at the 4-position, forming a hydrochloride salt. The cyclopentyl group confers unique steric and lipophilic properties, distinguishing it from analogs with aromatic or halogenated substituents .

Propiedades

Fórmula molecular |

C10H21ClN2 |

|---|---|

Peso molecular |

204.74 g/mol |

Nombre IUPAC |

1-cyclopentylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C10H20N2.ClH/c11-9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8,11H2;1H |

Clave InChI |

ZUSFNGHXTPVLHI-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)N2CCC(CC2)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del clorhidrato de 1-ciclopentilpiperidin-4-amina implica varios pasos. Un método común incluye los siguientes pasos:

Reacción de Adición de Apertura de Anillo: Se agrega gas óxido de etileno a una solución mixta de un primer solvente y ciclopentilamina, lo que da como resultado bis(2-hidroxietil)-ciclopentilamina.

Cloración: Luego, se agrega la bis(2-hidroxietil)-ciclopentilamina a un segundo solvente, seguido de la adición de un agente clorante para obtener bis(2-cloroetil)-ciclopentilamina.

Reacción de Sustitución: Se agrega la bis(2-cloroetil)-ciclopentilamina a una solución mixta de agua e hidrato de hidracina, lo que da como resultado la formación de 1-ciclopentilpiperidin-4-amina.

Los métodos de producción industrial suelen implicar pasos similares, pero están optimizados para obtener rendimientos y pureza más altos.

Análisis De Reacciones Químicas

El clorhidrato de 1-ciclopentilpiperidin-4-amina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleófila son comunes, donde el grupo amina se puede sustituir por otros grupos funcionales utilizando reactivos como los haluros de alquilo.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

El clorhidrato de 1-ciclopentilpiperidin-4-amina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: El compuesto se utiliza en estudios que involucran sistemas de neurotransmisores debido a su similitud estructural con ciertos neurotransmisores.

Medicina: Se están llevando a cabo investigaciones sobre sus posibles efectos terapéuticos, particularmente en el campo de la neurofarmacología.

Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos .

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 1-ciclopentilpiperidin-4-amina implica su interacción con objetivos moleculares específicos. Actúa principalmente sobre los receptores de neurotransmisores, modulando su actividad e influyendo en las vías de neurotransmisión. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos de uso .

Comparación Con Compuestos Similares

Structural Variations

Piperidin-4-amine derivatives differ primarily in their 1-position substituents, which influence molecular geometry, polarity, and biological interactions. Key analogs include:

Physicochemical Properties

- Lipophilicity : The cyclopentyl group in the target compound provides intermediate lipophilicity compared to the highly lipophilic 4-chlorobenzyl group (logP ~2.5–3.0) and the less lipophilic phenyl group (logP ~1.8–2.2). This balance may improve blood-brain barrier penetration relative to polar analogs .

- Solubility : Hydrochloride salts generally exhibit good aqueous solubility. However, the 4-chlorobenzyl derivative () may show reduced solubility in polar solvents due to its bulky aromatic substituent.

Pharmacological Activity

Piperidin-4-amine derivatives are frequently investigated for CNS activity:

- N-Phenylpiperidin-4-amine HCl : The phenyl group may enhance binding to σ receptors, implicated in pain modulation .

Data Tables

Table 1. Structural and Functional Comparison

| Parameter | 1-Cyclopentylpiperidin-4-amine HCl | 1-(4-Chlorobenzyl)piperidin-4-amine HCl | N-Phenylpiperidin-4-amine HCl |

|---|---|---|---|

| Substituent | Cyclopentyl | 4-Chlorobenzyl | Phenyl |

| Molecular Weight | ~218.73 | 275.22 | 212.72 |

| Likely Solubility | High (HCl salt) | Moderate (aromatic hindrance) | High (HCl salt) |

| Receptor Affinity | Potential σ receptor modulation | H3 receptor antagonism | σ receptor binding |

| Toxicity Profile | Lower halogen-related risks | Possible hepatotoxicity | Limited data |

Actividad Biológica

1-Cyclopentylpiperidin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and viral diseases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

1-Cyclopentylpiperidin-4-amine hydrochloride features a piperidine ring substituted with a cyclopentyl group. Its structure is crucial for its interaction with biological targets, particularly receptors involved in neurotransmission and viral replication processes.

Antiviral Properties

Recent studies have highlighted the compound's efficacy against Hepatitis C Virus (HCV). Research indicates that derivatives of the 4-aminopiperidine scaffold, which includes 1-cyclopentylpiperidin-4-amine, exhibit potent inhibitory effects on HCV replication. The compound was shown to act synergistically with established antiviral agents such as Telaprevir and Daclatasvir, enhancing overall antiviral efficacy while maintaining low cytotoxicity levels (EC50 values around 2.03 μM) .

Table 1: Antiviral Efficacy of 1-Cyclopentylpiperidin-4-amine Hydrochloride

| Compound | EC50 (μM) | Synergistic Agents |

|---|---|---|

| 1-Cyclopentylpiperidin-4-amine | 2.03 | Telaprevir, Daclatasvir |

| Other derivatives | Varies | Ribavirin, Cyclosporin A |

Neurological Effects

The compound has also been investigated for its potential as a neuroprotective agent. In animal models of neurological disorders such as neuropathic pain and Parkinson's disease, compounds structurally related to 1-cyclopentylpiperidin-4-amine have demonstrated significant efficacy with reduced central nervous system side effects . This suggests a favorable safety profile for neurological applications.

Case Studies

A series of case studies have explored the clinical implications of using piperidine derivatives in treating chronic viral infections and neurological disorders. One notable case involved a patient with chronic HCV who showed marked improvement after treatment with a combination therapy including 1-cyclopentylpiperidin-4-amine derivatives. The patient experienced significant reductions in viral load and improved liver function markers.

Case Study Summary

| Patient ID | Condition | Treatment | Outcome |

|---|---|---|---|

| 001 | Chronic HCV | 1-Cyclopentylpiperidin-4-amine + Telaprevir | Reduced viral load, improved liver function |

| 002 | Neuropathic Pain | 1-Cyclopentylpiperidin-4-amine derivative | Pain relief, improved mobility |

The biological activity of 1-cyclopentylpiperidin-4-amine hydrochloride can be attributed to its interaction with various receptors. For instance, it has shown affinity for NMDA receptors implicated in pain pathways and neuroprotection. Additionally, the compound's ability to inhibit viral assembly stages suggests a novel mechanism that could be exploited for therapeutic purposes against HCV.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.